5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C13H16BFN2O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-8-16-17-6-5-9(15)7-11(10)17/h5-8H,1-4H3 |
InChI Key |
TVYOOQFATNXMMJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The core heterocycle can be synthesized via cyclization of suitable precursors , such as 2-aminopyridines or related intermediates, through methods like oxidative cyclization or condensation reactions .
- Starting Material: 2-Aminopyridine derivatives.
- Reaction: Cyclization with α,β-unsaturated carbonyl compounds or via direct heterocyclic formation using reagents like phosphorus oxychloride or polyphosphoric acid.
- Outcome: Formation of the fused pyrazolo[1,5-a]pyridine ring system.
Installation of the Boronate Ester at Position 3
The boron substituent is typically introduced via Suzuki-Miyaura coupling or borylation reactions .
- Preparation of a suitable halogenated intermediate: Bromination or iodination at position 3 of the heterocycle.
- Boron coupling: Reaction of the halogenated heterocycle with bis(pinacolato)diboron under palladium catalysis to afford the boronate ester .
- Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
- Base: Potassium acetate or potassium tert-butoxide
- Solvent: Dimethylformamide (DMF) or toluene
- Temperature: 80–120°C
This step yields the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position, completing the key functionalization.
Representative Synthetic Scheme
Step 1: Cyclization of 2-aminopyridine derivatives → Pyrazolo[1,5-a]pyridine core.
Step 2: Selective fluorination at position 5 → 5-Fluoro-pyrazolo[1,5-a]pyridine.
Step 3: Halogenation at position 3 → 3-Bromo or 3-iodo derivative.
Step 4: Palladium-catalyzed borylation → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.
Data Tables Summarizing Preparation Conditions
| Step | Reaction | Catalyst | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Heterocyclic cyclization | PCl₅ or P₂O₅ | 2-aminopyridine derivatives | PPA or PCl₅ | 100°C | 70–85 | Regioselective ring formation |
| 2 | Fluorination | Selectfluor | Nucleophilic heterocycle | Acetonitrile | Room temp to 50°C | 80–90 | Mild conditions, high selectivity |
| 3 | Halogenation | NBS or NCS | Br₂ or Cl₂ | DMF or DCM | 0–25°C | 75–85 | Regioselective at position 3 |
| 4 | Borylation | Pd(dppf)Cl₂ | Bis(pinacolato)diboron | Toluene or DMF | 80–120°C | 65–80 | Purification via chromatography |
Supporting Research and Validation
- The synthetic routes align with established protocols for heterocyclic boron compounds, as demonstrated in recent literature on heterocyclic borylated derivatives.
- The use of palladium-catalyzed Suzuki coupling for boronate ester installation is well-documented for similar heterocycles, ensuring high regioselectivity and yields.
- Fluorination strategies are supported by recent advances in selective fluorination of heterocycles, emphasizing mild conditions and functional group tolerance.
Notes and Considerations
- Regioselectivity: Ensuring selective fluorination and halogenation is critical; directing groups or protecting groups may be employed.
- Purification: Techniques such as column chromatography, recrystallization, and HPLC are recommended for purity.
- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice significantly influence yields.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogen-substituted product.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: 5-Fluoro-3-(boronic acid)pyrazolo[1,5-a]pyridine.
Reduction: 5-Hydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine.
Substitution: Various aryl or alkyl-substituted pyrazolo[1,5-a]pyridines.
Scientific Research Applications
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in oncology and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and fluorine substituents. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with biological targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Pyrazolo[1,5-a]pyridine Family
The following table highlights key structural analogues and their properties:
Key Observations:
- Halogen vs. Boronate Reactivity: Bromine at position 5 (e.g., 5-Bromo analogue) increases molecular weight and enhances electrophilicity, enabling faster cross-coupling compared to the fluoro derivative .
- Substituent Position: Moving the dioxaborolane group from position 3 to 6 (e.g., 6-substituted analogue) reduces steric hindrance, improving coupling efficiency with bulky aryl partners .
- Electronic Effects: Electron-withdrawing groups like cyano (3-CN) and methoxy (4-OCH3) alter solubility and electronic density, impacting binding in biological targets .
Comparison with Heterocyclic Boronate Esters
Pyrazolo[1,5-a]pyridine boronate esters are often compared with structurally related heterocycles:
Key Observations:
- Heterocycle Impact: Pyrrolo[2,3-b]pyridine derivatives (e.g., ) exhibit higher solubility due to increased polarity but reduced thermal stability compared to pyrazolo[1,5-a]pyridines .
- Biological Activity: Pyrazolo[1,5-a]pyrimidines (e.g., ) demonstrate superior antitrypanosomal activity, attributed to their purine-mimetic structure .
Biological Activity
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
- Chemical Formula : C₁₃H₁₆BFN₂O₂
- Molecular Weight : 262.09 g/mol
- CAS Number : 1222533-84-7
Anticancer Properties
In vitro studies have shown that this compound exhibits potent anticancer activity. Specifically:
- Cell Proliferation Inhibition : The compound demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines including L1210 mouse leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory and Antioxidant Effects
The compound has also been evaluated for its anti-inflammatory and antioxidant properties:
- Anti-inflammatory Activity : In BV2 microglial cells stimulated with lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine production significantly. This effect suggests a potential application in neuroinflammatory conditions .
- Antioxidant Activity : ORAC assays confirmed that this compound possesses robust antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
-
Case Study on DYRK1A Inhibition :
- Objective : To evaluate the inhibitory effect on DYRK1A.
- Methodology : Enzymatic assays were conducted to determine the IC₅₀ values.
- Results : The compound exhibited strong inhibition (IC₅₀ < 10 nM), indicating its potential as a therapeutic agent for diseases associated with DYRK1A dysregulation.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects in microglial cells.
- Methodology : BV2 cells were treated with LPS and subsequently with varying concentrations of the compound.
- Results : Significant reductions in TNF-alpha and IL-6 levels were observed, confirming the anti-inflammatory potential of the compound.
Data Tables
| Biological Activity | IC₅₀ Value (nM) | Cell Line |
|---|---|---|
| DYRK1A Inhibition | <10 | Various |
| Cell Proliferation | 20 | L1210 |
| TNF-alpha Reduction | 50 | BV2 |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine, and how do they influence experimental design?
- Molecular Formula : C₁₃H₁₆BFN₂O₂, Molecular Weight : 262.09 g/mol (solid form) .
- Solubility : Typically stored in DMSO or ethanol for experimental use. Avoid moisture to prevent boronate ester hydrolysis .
- Handling : Use inert atmosphere (argon/nitrogen) during synthesis or storage to maintain stability. Purity >98% (validated by GC/titration) ensures reproducibility in cross-coupling reactions .
Q. How is this compound synthesized, and what are the critical steps for ensuring high yield and purity?
- Core Synthesis : The pyrazolo[1,5-a]pyridine core is formed via cyclization of halogenated precursors (e.g., 3-bromo derivatives) under Pd-catalyzed borylation. Key reagents include Pd(PPh₃)₄ and pinacol boronic esters .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or HPLC is recommended for isolating the final product. Monitor by TLC or LC-MS to confirm intermediate formation .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?
- Catalyst System : Use Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in toluene/ethanol mixtures. Maintain reflux at 80–90°C for 3–5 hours .
- Stoichiometry : A 1:4 molar ratio of aryl halide to boronate ester ensures complete conversion. Additives like K₃PO₄ enhance coupling efficiency .
- Table 1 : Representative Reaction Outcomes
| Aryl Halide | Catalyst Loading (%) | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromopyridine | 5% Pd(OAc)₂ | 81% | |
| 2-Chlorobenzothiazole | 3% Pd(dppf)Cl₂ | 76% |
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR : ¹H/¹³C NMR (CDCl₃) confirms substitution patterns (e.g., δ 9.25 ppm for pyrazole protons) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calcd 254.1042, found 254.1039) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structure-activity studies .
Q. How can researchers address inconsistencies in reaction yields or unexpected byproducts?
- Contamination Check : Test starting materials for residual moisture or oxygen using Karl Fischer titration or GC-MS .
- Byproduct Analysis : Use LC-MS to identify boronic acid intermediates (common hydrolysis byproducts). Adjust reaction pH (e.g., buffered K₂CO₃) to suppress side reactions .
Methodological Considerations
Q. What strategies are recommended for functionalizing the pyrazolo[1,5-a]pyridine scaffold?
- Electrophilic Substitution : Fluorine at position 5 directs electrophiles (e.g., nitration) to position 2 or 7. Use HNO₃/H₂SO₄ at 0°C for controlled nitration .
- Cross-Coupling : The boronate ester enables diversification via Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For example, coupling with trifluoromethyl groups enhances bioactivity .
Q. How can computational methods aid in predicting reactivity or binding interactions?
- DFT Calculations : Model transition states for cross-coupling reactions to predict regioselectivity (e.g., meta vs. para coupling) .
- Docking Studies : Use PyRx or AutoDock to screen derivatives against biological targets (e.g., kinase inhibitors) .
Data Contradictions and Resolution
Q. Why do reported yields vary for similar Suzuki-Miyaura reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
